REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH3:4].[F:5][C:6]([F:15])([F:14])[CH:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1.S(=O)(=O)(O)O>C1COCC1>[CH2:3]([C:10]1([OH:13])[CH2:11][CH2:12][CH:7]([C:6]([F:14])([F:15])[F:5])[CH2:8][CH2:9]1)[CH3:4]
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
49.8 g
|
Type
|
reactant
|
Smiles
|
FC(C1CCC(CC1)=O)(F)F
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The inside of a reactor was sufficiently dried by vacuum
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
The reactor was charged with a Grignard reagent that
|
Type
|
CUSTOM
|
Details
|
was prepared in 350 ml of dehydrated tetrahydrofuran (dehydrated THF)
|
Type
|
ADDITION
|
Details
|
was added to the reactor over 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After increasing the temperature of the reactor to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
were then added to the mixture
|
Type
|
STIRRING
|
Details
|
while sufficiently stirring the mixture
|
Type
|
CUSTOM
|
Details
|
After separating the THF layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain an extract
|
Type
|
WASH
|
Details
|
sequentially washed with a 5% sodium carbonate aqueous solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (desiccating agent)
|
Type
|
CUSTOM
|
Details
|
After removing sodium sulfate using a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (30 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CCC(CC1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |